molecular formula C14H9N3O6S B4290893 2-Benzylsulfonyl-4,6-dinitrobenzonitrile

2-Benzylsulfonyl-4,6-dinitrobenzonitrile

Cat. No.: B4290893
M. Wt: 347.30 g/mol
InChI Key: KBFRYZAVSLGLKQ-UHFFFAOYSA-N
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Description

2-Benzylsulfonyl-4,6-dinitrobenzonitrile is a nitroaromatic compound characterized by a benzene ring substituted with a benzylsulfonyl group at position 2, two nitro groups at positions 4 and 6, and a nitrile group at position 1.

Properties

IUPAC Name

2-benzylsulfonyl-4,6-dinitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O6S/c15-8-12-13(17(20)21)6-11(16(18)19)7-14(12)24(22,23)9-10-4-2-1-3-5-10/h1-7H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFRYZAVSLGLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2C#N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfonyl-4,6-dinitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of benzonitrile to introduce the nitro groups at the desired positions. This is followed by the introduction of the benzylsulfonyl group through a sulfonylation reaction. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfonyl-4,6-dinitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Benzylsulfonyl-4,6-dinitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-Benzylsulfonyl-4,6-dinitrobenzonitrile exerts its effects involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzylsulfonyl group can interact with various enzymes and proteins. These interactions can lead to the inhibition of certain biological pathways, making the compound of interest for drug development and other applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three related molecules:

2-Hydroxy-4,6-dinitrobenzonitrile

  • Structure : Differs by replacing the benzylsulfonyl group with a hydroxyl (-OH) group.
  • Properties: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the hydrophobic benzylsulfonyl substituent.

2-Methoxy-4,6-dimethylbenzenesulfonyl Chloride

  • Structure : Shares a sulfonyl group but features methoxy (-OCH₃) and methyl (-CH₃) groups instead of nitro and nitrile substituents.
  • Properties :
    • The electron-donating methoxy and methyl groups reduce ring electron deficiency, increasing stability toward electrophilic substitution.
    • The sulfonyl chloride group is highly reactive, enabling use as a synthetic intermediate, whereas the benzylsulfonyl group in the target compound may confer steric hindrance or metabolic resistance .
  • Molecular Weight : Lower molar mass (234.7 g/mol) compared to 2-benzylsulfonyl-4,6-dinitrobenzonitrile (estimated >300 g/mol due to additional nitro and benzyl groups).

2,4,6-Trinitrotoluene (TNT)

  • Structure : Lacks sulfonyl and nitrile groups but shares nitro substituents.
  • Properties :
    • TNT’s explosive nature arises from nitro group density, while the sulfonyl and nitrile groups in this compound may alter its thermal stability and detonation sensitivity.
    • Environmental degradation pathways of TNT yield compounds like 2-hydroxy-4,6-dinitrobenzonitrile, suggesting analogous breakdown mechanisms for the target compound .

Table 1: Comparative Analysis of Structural and Functional Attributes

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Key Properties
This compound C₁₄H₉N₃O₆S ~367.3 (estimated) Benzylsulfonyl, nitro, nitrile High electron deficiency, low solubility
2-Hydroxy-4,6-dinitrobenzonitrile C₇H₃N₃O₅ 225.1 Hydroxyl, nitro, nitrile Moderate polarity, TNT degradation
2-Methoxy-4,6-dimethylbenzenesulfonyl chloride C₉H₁₁ClO₃S 234.7 Methoxy, methyl, sulfonyl chloride Reactive intermediate, lower stability
2,4,6-Trinitrotoluene (TNT) C₇H₅N₃O₆ 227.1 Nitro, methyl Explosive, environmental contaminant

Research Findings and Analytical Insights

  • Environmental Behavior : The benzylsulfonyl group in this compound may slow microbial degradation compared to hydroxylated analogs, as seen in TNT degradation studies .
  • Analytical Detection : Techniques like ¹H-NMR and HPLC-SPE-NMR/TOF-MS (used for TNT residues) could identify this compound’s unique sulfonyl and nitrile signals, aiding in environmental monitoring .
  • Toxicity Profile : Nitroaromatic compounds are often mutagenic; the benzylsulfonyl group’s bulkiness might mitigate bioactivity compared to smaller substituents like hydroxyl or methoxy groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylsulfonyl-4,6-dinitrobenzonitrile
Reactant of Route 2
2-Benzylsulfonyl-4,6-dinitrobenzonitrile

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